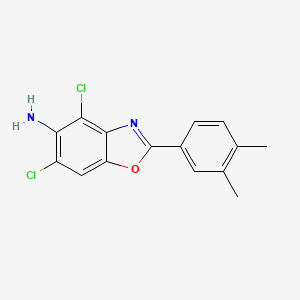
4,6-dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a chemical compound characterized by its unique structure, which includes a benzoxazole ring substituted with dichloro and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylaniline with 4,6-dichloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(3,4-dimethylphenyl)methylthiopyrimidine
- Benzimidazoles
- Benzoxazoles
Uniqueness
4,6-Dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H12Cl2N2O |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4,6-dichloro-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-9(5-8(7)2)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 |
Clé InChI |
LYOJXAQSGQQBQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



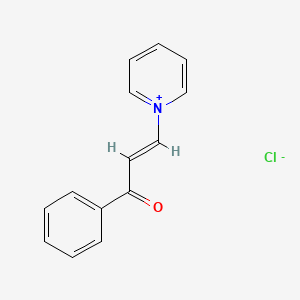

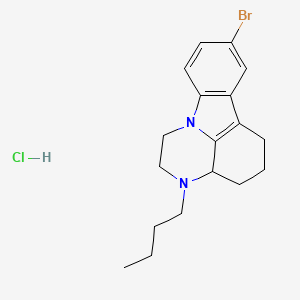
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
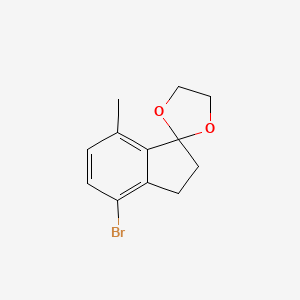
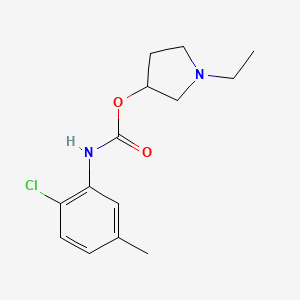
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
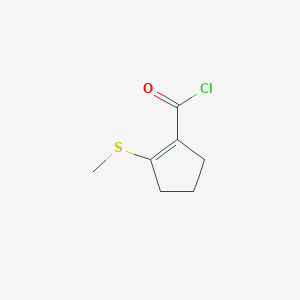
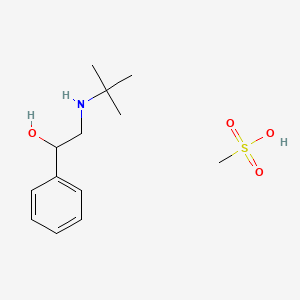
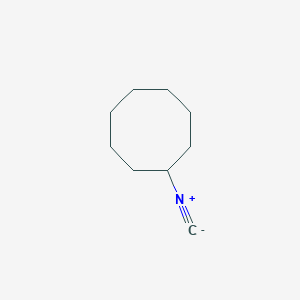
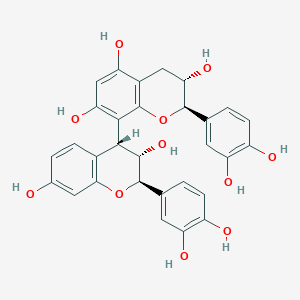
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
